1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15998513
InChI: InChI=1S/C7H6N2O.ClH/c10-7-4-6-5(9-7)2-1-3-8-6;/h1-3H,4H2,(H,9,10);1H
SMILES:
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride

CAS No.:

Cat. No.: VC15998513

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride -

Specification

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name 1,3-dihydropyrrolo[3,2-b]pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C7H6N2O.ClH/c10-7-4-6-5(9-7)2-1-3-8-6;/h1-3H,4H2,(H,9,10);1H
Standard InChI Key NJPGWWQLNWICFN-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC=N2)NC1=O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [3,2-b] position. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for pharmacological applications.

Molecular Characteristics

PropertyValue
IUPAC Name1,3-dihydropyrrolo[3,2-b]pyridin-2-one; hydrochloride
Molecular FormulaC₇H₇ClN₂O
Molecular Weight170.59 g/mol
Canonical SMILESC1C2=C(C=CC=N2)NC1=O.Cl
InChI KeyNJPGWWQLNWICFN-UHFFFAOYSA-N

The planar bicyclic system facilitates π-π stacking interactions, while the lactam group (C=O) and protonated amine (HCl salt) enable hydrogen bonding with biological targets.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride typically involves multi-step organic reactions. A common approach utilizes lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) to deprotonate intermediates, followed by cyclization and salt formation. For example:

  • Cyclocondensation: 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with active methylene compounds (e.g., malononitrile) in acetic acid and catalytic HCl to form the pyrrolopyridine core .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility.

Key Reaction Conditions

  • Solvents: THF, acetic acid.

  • Catalysts: LiHMDS, HCl.

  • Temperature: 50–100°C for cyclization .

Yield optimization remains challenging due to side reactions, but recent advances in microwave-assisted synthesis have improved efficiency .

Applications in Medicinal Chemistry

Drug Design Advantages

  • Ligand Efficiency: The scaffold’s low molecular weight (∼170 g/mol) and high ligand efficiency (LE = 0.44) make it ideal for optimizing pharmacokinetic properties .

  • Structural Modifiability: Substituents at the 3-, 5-, and 7-positions allow tuning of selectivity and potency. For example, trifluoromethyl groups at C5 improve FGFR1 binding by 300-fold .

Case Studies

  • FGFR Inhibitors: 1H-Pyrrolo[3,2-b]pyridine derivatives are in preclinical trials for cancers with FGFR pathway mutations .

  • Antiviral Agents: Structural analogs inhibit viral polymerases through allosteric modulation, though further validation is needed .

Future Perspectives

Challenges and Opportunities

  • Synthetic Complexity: Scalable synthesis remains a barrier; flow chemistry and enzymatic catalysis could address this .

  • Target Identification: Proteomic studies are needed to map off-target effects and optimize selectivity.

  • Therapeutic Expansion: Exploring roles in neurodegenerative diseases (e.g., Alzheimer’s) via kinase modulation is promising .

Recommended Research Directions

  • Co-crystallization Studies: Resolve X-ray structures of the compound bound to FGFR1 to guide rational design.

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability in animal models.

  • Combination Therapies: Evaluate synergy with checkpoint inhibitors in immuno-oncology .

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